4-Methyl-2-tridecyl-2-oxazoline-4-methanol
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Overview
Description
(4-methyl-2-tridecyl-4,5-dihydrooxazol-4-yl)methanol is a chemical compound that belongs to the class of oxazoles It is characterized by the presence of a tridecyl chain and a methanol group attached to the oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-methyl-2-tridecyl-4,5-dihydrooxazol-4-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a tridecylamine with glyoxal in the presence of an acid catalyst to form the oxazole ring. The resulting intermediate is then subjected to reduction to introduce the methanol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(4-methyl-2-tridecyl-4,5-dihydrooxazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The oxazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The tridecyl chain can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Reduced oxazole derivatives.
Substitution: Various substituted oxazole compounds.
Scientific Research Applications
(4-methyl-2-tridecyl-4,5-dihydrooxazol-4-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-methyl-2-tridecyl-4,5-dihydrooxazol-4-yl)methanol involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The tridecyl chain may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. The methanol group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (4-methyl-2-(phenoxymethyl)-4,5-dihydrooxazol-4-yl)methanol
- (4-methyl-4H-1,2,4-triazol-3-yl)methanol
- (3-(4-methoxyphenyl)-5-methylisoxazol-4-yl)methanol
Uniqueness
(4-methyl-2-tridecyl-4,5-dihydrooxazol-4-yl)methanol is unique due to its long tridecyl chain, which imparts distinct physicochemical properties. This feature differentiates it from other oxazole derivatives and influences its solubility, stability, and biological activity.
Properties
CAS No. |
93841-63-5 |
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Molecular Formula |
C18H35NO2 |
Molecular Weight |
297.5 g/mol |
IUPAC Name |
(4-methyl-2-tridecyl-5H-1,3-oxazol-4-yl)methanol |
InChI |
InChI=1S/C18H35NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-19-18(2,15-20)16-21-17/h20H,3-16H2,1-2H3 |
InChI Key |
NJFOAUTWTZYJGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC1=NC(CO1)(C)CO |
Origin of Product |
United States |
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